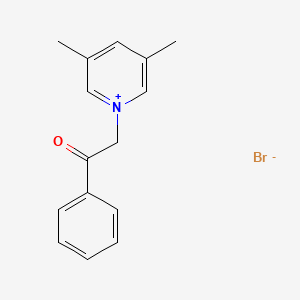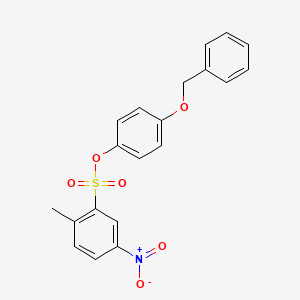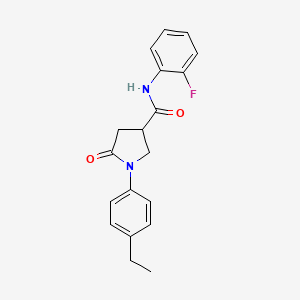![molecular formula C17H12ClN3O3S2 B4940042 N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)
N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate the immune system and treat a range of autoimmune diseases.
Mecanismo De Acción
N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAK activity, this compound can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cytokine production, the modulation of T-cell activation, and the reduction of inflammation. It has also been shown to have an impact on the function of dendritic cells, which play a key role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide is its specificity for JAK enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, its potency and selectivity can also make it difficult to use in certain experimental settings, and it may have off-target effects that need to be taken into account.
Direcciones Futuras
There are several potential future directions for research on N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide. One area of focus could be the development of more selective JAK inhibitors that target specific isoforms of the enzyme. Another area of interest could be the investigation of this compound's potential use in combination therapy with other drugs for the treatment of autoimmune diseases and cancer. Additionally, further research could be done to better understand the long-term effects of this compound on the immune system and other biological processes.
Métodos De Síntesis
The synthesis of N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with 2-thiophenecarboxylic acid to form the corresponding amide. This intermediate is then reacted with thiosemicarbazide to yield the thiosemicarbazone, which is further reacted with furfural to obtain the final product.
Aplicaciones Científicas De Investigación
N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of certain cancers and viral infections.
Propiedades
IUPAC Name |
N-[2-chloro-4-(thiophene-2-carbonylcarbamothioylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S2/c18-11-9-10(19-17(25)21-16(23)14-4-2-8-26-14)5-6-12(11)20-15(22)13-3-1-7-24-13/h1-9H,(H,20,22)(H2,19,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNJBKKXBJRYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(4-methylbenzyl)benzamide](/img/structure/B4939966.png)

![4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4939979.png)
![2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4939987.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide](/img/structure/B4939995.png)

![4-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4940012.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4940024.png)

![1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4940038.png)
![4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4940054.png)
![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4940067.png)
![N-[4-(4-morpholinyl)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940079.png)
